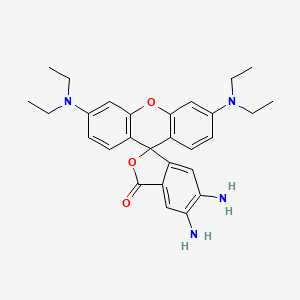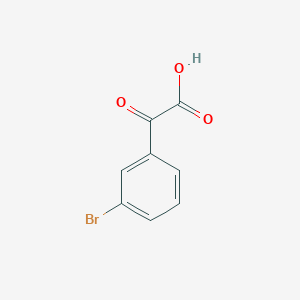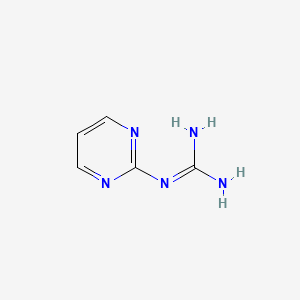
5,6-二氨基-N,N,N',N'-四乙基罗丹明
描述
5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin, also known as 5,6-Diamino-N,N,N’,N’-tetraethylrhodamine, is a fluorescent indicator specifically designed to detect the presence of nitric oxide (NO) in biological systems . It is a highly sensitive NO probe, displaying higher photostability than its counterpart, DAF .
Molecular Structure Analysis
The molecular structure of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is complex, with a molecular weight of 472.6 g/mol . The IUPAC name for this compound is 5,6-diamino-3’,6’-bis(diethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one .Chemical Reactions Analysis
5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin reacts with NO to form a triazolofluorescein derivative. This reaction results in a significant enhancement of the molecule’s fluorescence intensity, allowing researchers to visualize and quantify NO production in real-time within living cells and tissues .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin include a molecular weight of 472.6 g/mol, a XLogP3-AA of 4.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 .科学研究应用
生化研究
对5,6-二氨基-N,N,N',N'-四乙基罗丹明及其衍生物的生化性质一直是一个研究课题。研究表明,罗丹明B的代谢产物3,6-二氨基荧光素在大鼠中的毒性比罗丹明B要低。这些发现对于了解这些化合物在生物系统中的代谢和毒理行为至关重要(Webb et al., 1961)。
代谢研究
对罗丹明B进行的研究揭示了它在动物体内通过去乙基化代谢的广泛吸收,罗丹明B是与5,6-二氨基-N,N,N',N'-四乙基罗丹明相关的化合物。这些研究对于了解这些化合物的生物处理和潜在应用具有重要意义(Webb & Hansen, 1961)。
生物成像应用
基于罗丹明色团的二氨基荧光素及其衍生物,如5,6-二氨基-N,N,N',N'-四乙基罗丹明,已被开发用于生物成像。这些化合物被用于检测和成像生物环境中的一氧化氮(NO),为细胞过程提供了重要见解(Kojima et al., 2001)。
分析化学
基于罗丹明的化合物已被开发为化学计量计,对Hg2+等特定离子具有高选择性和灵敏度。这些化合物对特定离子的荧光和颜色发生变化的能力可以应用于各种分析和检测方法(Wu et al., 2007)。
合成与表征
对5,6-二氨基-N,N,N',N'-四乙基罗丹明的衍生物和类似物的合成和表征已被广泛探讨。这包括研究它们的光学性质,这对于在材料科学和光物理学中的应用至关重要(Uddin & Marnett, 2008)。
作用机制
Target of Action
The primary target of DAR-2 is Nitric Oxide (NO) . Nitric Oxide is a critical signaling molecule in the body that helps with various physiological and pathological processes.
Mode of Action
DAR-2 acts as a fluorescent indicator for Nitric Oxide (NO) . It interacts with NO and undergoes a conformational change that results in fluorescence. This fluorescence can be detected and measured, providing a quantitative indication of NO presence .
Result of Action
The primary result of DAR-2 action is the generation of a fluorescent signal in the presence of NO . This allows for the detection and quantification of NO in biological systems, aiding in the study of NO-related physiological and pathological processes.
未来方向
属性
IUPAC Name |
5,6-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-20-25(13-17)34-26-14-18(32(7-3)8-4)10-12-21(26)28(20)22-16-24(30)23(29)15-19(22)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMMWFTVBPRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC(=C(C=C5C(=O)O3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583373 | |
| Record name | 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261351-45-5 | |
| Record name | 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAR-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What type of receptor is DAR-2 known to interact with?
A1: DAR-2 is a G protein-coupled receptor (GPCR) primarily found in insects like Drosophila melanogaster (fruit flies) and Bombyx mori (silkworms). [, ]
Q2: What are the natural ligands for DAR-2?
A2: DAR-2 binds to a family of insect neuropeptides called A-type allatostatins, specifically drostatins-A1 to -A4 in Drosophila melanogaster. []
Q3: What happens when allatostatins bind to DAR-2?
A3: Binding of allatostatins to DAR-2 triggers a second messenger cascade within the cell, ultimately leading to inhibitory effects. [] This cascade is measured in laboratory settings using bioluminescence assays. [, ]
Q4: Does DAR-2 exhibit ligand redundancy?
A4: Yes, both DAR-2 and a related receptor, DAR-1, can be activated by multiple allatostatins, indicating ligand redundancy. This suggests that these receptors may have overlapping functions. []
Q5: Where is DAR-2 primarily expressed in insects?
A5: DAR-2 is mainly expressed in the insect gut, with lower levels detected in the brain. This suggests a role in regulating gut motility. [, ] Northern blot analysis has confirmed the predominant expression of the DAR-2 gene in the gut of Drosophila larvae. []
Q6: How does DAR-2 signaling differ from DAR-1 signaling?
A6: Studies using pertussis toxin, which disrupts certain G protein signaling pathways, suggest that DAR-1 and DAR-2 may interact with different downstream effector systems. This implies distinct biological functions for each receptor. []
Q7: What is the molecular formula and weight of 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine?
A7: While not explicitly provided in the provided research papers, the molecular formula for 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine is C32H40N4O3, and its molecular weight is 528.68 g/mol. This information can be derived from its chemical structure.
Q8: What is known about the material compatibility and stability of DAR-2?
A8: The provided research primarily focuses on the biological activity and function of DAR-2. Therefore, detailed information on its material compatibility and stability under various conditions is not available from these papers.
Q9: What techniques are used to study DAR-2 function?
A9: Researchers employ various techniques to investigate DAR-2, including:
- Molecular Cloning: Cloning of the DAR-2 gene has been crucial in understanding its sequence, structure, and evolutionary relationship to other receptors. [, ]
- Heterologous Expression: Expressing DAR-2 in cell lines like CHO cells allows for studying its signaling properties and responses to different ligands in a controlled environment. [, ]
- Bioluminescence Assays: These assays measure second messenger activation downstream of DAR-2 activation by allatostatins. [, ]
- Northern Blotting: This technique helps determine the tissue distribution of DAR-2 mRNA, revealing its primary location in the gut. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)








